3-[(2-Bromocycloheptyl)oxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromocycloheptyl)oxy]oxetane is an organic compound with the molecular formula C10H17BrO2 It features a four-membered oxetane ring and a seven-membered bromocycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocycloheptyl)oxy]oxetane typically involves the reaction of 2-bromocycloheptanol with oxetane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage between the bromocycloheptyl group and the oxetane ring .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromocycloheptyl)oxy]oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include dehalogenated compounds and reduced functional groups.
Scientific Research Applications
3-[(2-Bromocycloheptyl)oxy]oxetane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromocycloheptyl)oxy]oxetane depends on its specific application. In chemical reactions, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations. The bromocycloheptyl group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Bromocyclooctyl)oxy]oxetane: Similar structure but with an eight-membered ring instead of a seven-membered ring.
3-[(2-Chlorocycloheptyl)oxy]oxetane: Similar structure but with a chlorine atom instead of a bromine atom.
3-[(2-Bromocyclohexyl)oxy]oxetane: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness
3-[(2-Bromocycloheptyl)oxy]oxetane is unique due to its specific combination of a seven-membered bromocycloheptyl group and an oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H17BrO2 |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-(2-bromocycloheptyl)oxyoxetane |
InChI |
InChI=1S/C10H17BrO2/c11-9-4-2-1-3-5-10(9)13-8-6-12-7-8/h8-10H,1-7H2 |
InChI Key |
SEZXENOTYZSIFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.